N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two distinct substituents:
- A 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group attached to the piperidine nitrogen.
- A 4-bromo-2-fluorophenyl group linked via the carboxamide moiety.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-15-4-3-12(19)9-14(15)20/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYMPVTYALUIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C18H19BrF N3O3
- Molecular Weight : 394.26 g/mol
- SMILES Notation : CCOC(=O)N(C)C(=O)C1=CC=C(C=C1)FBr
This compound features a piperidine ring, a pyrazole moiety, and halogenated phenyl groups, which are often associated with enhanced biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes. For instance, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenases, which play critical roles in inflammation and pain pathways .
- Antioxidant Properties : The presence of the pyrazole ring contributes to antioxidant activity, helping to mitigate oxidative stress in cellular environments .
- Neuroprotective Effects : Certain studies suggest that compounds with similar structures may provide neuroprotection through modulation of neurotransmitter systems and reduction of neuroinflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of 1-acetyl-3-substituted phenyl pyrazoles exhibited promising results against various cancer cell lines, showing IC50 values in the low micromolar range . The exact mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. In vitro studies showed up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Research into similar pyrazole compounds has revealed antimicrobial properties against a range of pathogens, including bacterial strains such as E. coli and Staphylococcus aureus. These compounds were effective at concentrations as low as 40 µg/mL .
Study 1: Pyrazole Derivatives in Cancer Treatment
A study published in PubMed Central evaluated a series of pyrazole derivatives for their anticancer activity. The most potent compound demonstrated an IC50 value of 5 µM against the HT29 colorectal cancer cell line. The study concluded that modifications on the pyrazole ring significantly influenced biological activity, emphasizing structure-activity relationships (SAR) .
Study 2: Anti-inflammatory Effects
In another investigation, researchers synthesized a new class of pyrazole-based compounds and assessed their anti-inflammatory properties using carrageenan-induced edema in mice models. The lead compound showed comparable efficacy to indomethacin, highlighting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related piperidine-carboxamide derivatives reported in the literature.
Key Structural and Functional Insights:
Halogenated Aryl Groups: The 4-bromo-2-fluorophenyl group in the target compound is also present in Vemurafenib, a BRAF kinase inhibitor . In contrast, compounds like 4–9 () and 4–21 () use sulfonyl-linked halogenated aryl groups (e.g., 2,4-dibromophenyl) but exhibit lower yields (28–72%), highlighting synthetic challenges avoided by the target’s pyrazole-carbonyl design .
Heterocyclic Substituents :
- The 3-methoxy-1-methyl-pyrazole in the target compound may enhance metabolic stability compared to sulfonyl or benzodiazolone groups in analogs (e.g., Compound 54, ). Methoxy groups in similar compounds (e.g., 4-chloro-3-methoxyphenyl in Compound 54) are associated with improved solubility and target engagement .
- Aryloxazole derivatives (–5) demonstrate higher yields (58–76%) and antiviral activity, suggesting that the target’s pyrazole group could be optimized for similar efficacy .
Synthetic Feasibility :
- The target compound’s lack of sulfonyl or benzodiazolone moieties may simplify synthesis compared to compounds requiring sulfonylation or cyclization steps (e.g., 4–9, synthesized via sulfonylation at 47–72% yield) .
Biological Implications :
- While direct activity data for the target compound are unavailable, structural parallels to kinase inhibitors (Vemurafenib) and antiviral agents (–5) suggest plausible applications in oncology or virology. Further studies are needed to validate these hypotheses.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:
- Coupling reactions : Use of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with piperidine-4-carboxamide under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the piperidine intermediate .
- Bromination/fluorination : Introduction of the 4-bromo-2-fluorophenyl group via nucleophilic aromatic substitution, requiring catalysts like triethylamine and solvents such as acetonitrile at 60–80°C .
- Purification : Chromatography (HPLC) or recrystallization (ethanol/methanol) to achieve >95% purity .
Optimization : Temperature control and solvent polarity significantly impact yield and selectivity. For example, acetonitrile enhances reaction rates for aromatic substitutions compared to DMF .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
Methodological approaches include:
- Spectroscopic analysis :
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH3) and bromo/fluoro substituents (distinct splitting patterns in aromatic regions) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 495.08) .
Q. What are the primary biological targets or mechanisms of action?
The compound’s triazolopyridazine and pyrazole moieties suggest interactions with:
- Protein kinases : The bromophenyl group may bind to ATP pockets, inhibiting kinase activity (e.g., IC50 values in the micromolar range for related compounds) .
- Bromodomains : The fluorophenyl group could disrupt acetyl-lysine recognition in epigenetic regulation . Experimental validation : Competitive binding assays (e.g., fluorescence polarization) using recombinant kinases or bromodomain proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?
Key structural modifications and their effects:
Methodology :
Q. How to resolve contradictions in reported IC50 values across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Steps to address this:
- Standardize protocols : Use uniform buffer systems (e.g., 10 mM MgCl2, 1 mM DTT) and control ATP levels (e.g., 10 μM) .
- Validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™) with cellular proliferation assays (e.g., MTT) to confirm target engagement .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .
- Metabolic stability : Replace labile groups (e.g., methyl ethers with trifluoromethyl) to reduce CYP450-mediated degradation . Analytical tools :
- LC-MS/MS for plasma stability studies.
- LogP measurement (e.g., shake-flask method) to balance lipophilicity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
